Lehmannine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

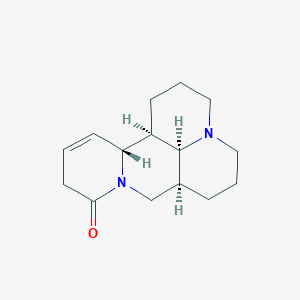

(1S,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-3-en-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h1,6,11-13,15H,2-5,7-10H2/t11-,12+,13+,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVYENIUARJBNM-JLNYLFASSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN3C(C=CCC3=O)C4C2N(C1)CCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN3[C@H](C=CCC3=O)[C@@H]4[C@H]2N(C1)CCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60207179 |

Source

|

| Record name | Matridin-15-one, 12,13-didehydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58480-54-9 |

Source

|

| Record name | Lehmannine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58480-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Matridin-15-one, 12,13-didehydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058480549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Matridin-15-one, 12,13-didehydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical structure of Lehmannine?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lehmannine is a naturally occurring matrine-tetracyclic type alkaloid that has been isolated from the plant Sophora alopecuroides.[1] As a member of the quinolizidine alkaloid family, it shares a structural framework with other biologically active compounds. This document provides a comprehensive overview of the current knowledge on the chemical structure of this compound. While its complete physicochemical properties, detailed experimental protocols, and specific biological activities remain largely uncharacterized in publicly accessible literature, this guide consolidates the available information and provides a foundation for future research endeavors.

Chemical Structure and Identification

This compound possesses a complex tetracyclic quinolizidine core structure. Its systematic and molecular identifiers are crucial for unambiguous identification in research and development.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

| IUPAC Name | (1S,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadec-3-en-6-one | PubChem |

| CAS Number | 58480-54-9 | Biorbyt[2] |

| Molecular Formula | C₁₅H₂₂N₂O | Biorbyt[2] |

| Molecular Weight | 246.35 g/mol | Biorbyt[2] |

| SMILES String | C1C[C@H]2CN3--INVALID-LINK--[C@@H]4[C@H]2N(C1)CCC4 | PubChem |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Physical State | Solid | Information from commercial suppliers. |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Storage Temperature | -20°C | Recommended by commercial suppliers.[2] |

Spectroscopic Data

Comprehensive spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry) for this compound are not available in publicly accessible databases or literature. The structural elucidation was likely performed at the time of its initial isolation, but the detailed spectral assignments have not been widely disseminated.

Biological Activity and Mechanism of Action

This compound is classified as a matrine-type alkaloid.[1] Matrine and its derivatives, also isolated from Sophora species, are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-viral, and anti-tumor effects.[3][4][5] The total alkaloids from Sophora alopecuroides have demonstrated anti-tumor effects in mouse models.[6][7] However, specific biological activity data, such as IC₅₀ values for particular targets, for this compound itself have not been reported.

Currently, there is no information available regarding the specific signaling pathways modulated by this compound or its precise mechanism of action.

Table 3: Biological Activity Profile of this compound and Related Alkaloids

| Compound/Extract | Biological Activity | Quantitative Data (IC₅₀) |

| This compound | Data not available | Data not available |

| Matrine | Anti-tumor, anti-inflammatory, anti-viral | Not specified for this compound |

| Total Alkaloids from Sophora alopecuroides | Anti-tumor | Not specified for this compound |

Experimental Protocols

Detailed experimental protocols for the synthesis or a specific, reproducible isolation procedure for this compound, including yields and purification methods, are not described in the available literature. General methods for the extraction and isolation of alkaloids from Sophora alopecuroides have been published.[6][7] These typically involve extraction with an acidified solvent, followed by basification and extraction with an organic solvent, and subsequent chromatographic separation.

Logical Relationships and Future Directions

The current understanding of this compound is primarily limited to its chemical structure and its origin as a natural product. The lack of detailed experimental and biological data presents a significant opportunity for further research. The logical workflow for advancing the knowledge of this compound is outlined below.

Figure 1. Proposed Research Workflow for this compound

This workflow highlights the necessary steps to fully characterize this compound and evaluate its potential as a therapeutic agent. Key areas for immediate investigation include the development of a robust isolation protocol, full spectroscopic characterization, and broad-spectrum biological screening to identify potential therapeutic applications. The elucidation of its mechanism of action and the signaling pathways it may modulate will be critical for any future drug development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. biorbyt.com [biorbyt.com]

- 3. Research Progress of Natural Matrine Compounds and Synthetic Matrine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research Progress of Natural Matrine Compounds and Synthetic Matrine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Research Advances on Matrine [frontiersin.org]

- 6. Extraction and Isolation of Alkaloids of Sophora Alopecuroides and Their Anti-Tumor Effects in H22 Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extraction and isolation of alkaloids of Sophora alopecuroides and their anti-tumor effects in H22 tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Lehmannine: A Technical Guide to a Matrine-Type Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lehmannine, a quinolizidine alkaloid with the chemical formula C15H22N2O, is a naturally occurring compound found in various plant species. Structurally identified as a matrine-type alkaloid, it is considered a synonym for (-)-sophocarpine. This technical guide provides a comprehensive overview of the discovery, origin, and biological activities of this compound, with a focus on its associated signaling pathways and potential therapeutic applications. Detailed experimental methodologies for the isolation and characterization of related compounds are presented, alongside a quantitative summary of its biological effects.

Discovery and Origin

This compound was first isolated from the plant Ammothamnus lehmannii, a member of the Fabaceae family. Its name is derived from the species name of the plant from which it was first identified. Subsequent research has also identified this compound as a constituent of various Sophora species, including Sophora flavescens and Sophora alopecuroides[1][2][3]. These plants have a long history of use in traditional Chinese medicine for treating a variety of ailments, including inflammation, cancer, and viral infections[2][3][4]. Chemically, this compound is classified as a matrine-type alkaloid, a group of tetracyclic quinolizidine alkaloids known for their diverse pharmacological activities[5].

Chemical Structure and Properties

The chemical structure of this compound corresponds to (-)-sophocarpine, with the systematic name (7aS,13aR,13bR,13cS)-dodecahydropyrido[2,1-f]dipyrido[1,2-a:1',2'-c][6][7]diazepin-10(8H)-one.

Table 1: Physicochemical Properties of this compound/(-)-Sophocarpine

| Property | Value |

| Molecular Formula | C15H22N2O |

| Molecular Weight | 246.35 g/mol |

| CAS Number | 6483-15-4[8] |

| Appearance | Crystalline solid |

| Solubility | Soluble in organic solvents such as DMSO[9] |

Biological Activities and Therapeutic Potential

This compound, as a matrine-type alkaloid, exhibits a broad spectrum of biological activities that are of significant interest to researchers and drug development professionals. The primary therapeutic areas of investigation include anti-inflammatory, anti-cancer, and anti-arrhythmic effects.

Anti-inflammatory Activity

This compound and related matrine-type alkaloids have demonstrated potent anti-inflammatory properties. These effects are primarily mediated through the modulation of key inflammatory signaling pathways. Studies have shown that these compounds can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6[1][9]. The anti-inflammatory actions are largely attributed to the inhibition of the NF-κB and MAPK signaling pathways[1][8].

Anti-cancer Activity

The anti-neoplastic potential of matrine-type alkaloids, including this compound, has been extensively studied. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis. The proposed mechanisms of action involve the regulation of multiple signaling pathways critical for cancer cell survival and growth, such as the PI3K/AKT/mTOR and Wnt/β-catenin pathways[6][7][10].

Anti-arrhythmic Effects

Matrine-type alkaloids have been investigated for their potential to treat cardiac arrhythmias. Sophocarpine, a synonym for this compound, has been shown to be a blocker of hERG channels, which play a crucial role in cardiac action potential repolarization[8]. This activity suggests a potential therapeutic application in the management of certain types of cardiac arrhythmias.

Table 2: Summary of Biological Activities and Investigated Signaling Pathways

| Biological Activity | Key Findings | Investigated Signaling Pathways |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokine production (TNF-α, IL-6)[1][9]. | NF-κB, MAPKs[1][8] |

| Anti-cancer | Induction of apoptosis and inhibition of cell proliferation[10]. | PI3K/AKT/mTOR, Wnt/β-catenin[6][7] |

| Anti-arrhythmic | Blockade of hERG potassium channels[8]. | Not explicitly detailed |

Signaling Pathways

The diverse biological effects of this compound and other matrine-type alkaloids are a consequence of their ability to modulate multiple intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapeutics.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Matrine-type alkaloids have been shown to inhibit this pathway in cancer cells, leading to decreased cell viability and induction of apoptosis[6][7].

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and immune responses. This compound's anti-inflammatory effects are mediated by its ability to suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes[1][8].

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocols

General Extraction and Isolation Protocol

-

Plant Material : Dried and powdered roots of Sophora flavescens are typically used as the starting material[11].

-

Extraction : The powdered material is extracted with an organic solvent, commonly ethanol or methanol, using methods such as maceration or Soxhlet extraction[11].

-

Acid-Base Extraction : The crude extract is subjected to an acid-base extraction to separate the alkaloids. The extract is dissolved in an acidic aqueous solution (e.g., 1% HCl) and then washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with ammonia) to pH 9-10 and extracted with an organic solvent (e.g., chloroform) to obtain the crude alkaloid fraction.

-

Chromatographic Purification : The crude alkaloid fraction is further purified using chromatographic techniques. Column chromatography over silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), can be employed to isolate individual alkaloids, including this compound (sophocarpine).

Characterization

The structure of the isolated compound is confirmed using various spectroscopic techniques:

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To elucidate the detailed chemical structure.

-

Infrared (IR) Spectroscopy : To identify functional groups.

-

X-ray Crystallography : For unambiguous determination of the stereochemistry.

Conclusion

This compound, a matrine-type alkaloid synonymous with (-)-sophocarpine, represents a promising natural product with a wide range of pharmacological activities. Its anti-inflammatory, anti-cancer, and anti-arrhythmic properties, mediated through the modulation of key signaling pathways, make it a valuable lead compound for drug discovery and development. Further research is warranted to fully elucidate its therapeutic potential and to develop standardized protocols for its isolation and clinical application. This technical guide provides a foundational resource for researchers and scientists working in the field of natural product chemistry and drug development.

References

- 1. A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sophora flavescens Ait.: Traditional usage, phytochemistry and pharmacology of an important traditional Chinese medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sophora flavescens - Wikipedia [en.wikipedia.org]

- 4. Sophora flavescens - MEpedia [me-pedia.org]

- 5. Matrine-Family Alkaloids: Versatile Precursors for Bioactive Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Matrine Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Research Advances on Matrine [frontiersin.org]

- 8. Sophocarpine | 6483-15-4 | FS65810 | Biosynth [biosynth.com]

- 9. selleckchem.com [selleckchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Ku Shen, Sophora (Sophora Flavescens) Tincture, Dried Root Powder Liquid Extract [herbalterra.com]

In-Depth Technical Guide on the In Vitro Mechanism of Action of Lehmannine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a synthesized overview based on currently available public information. The study of Lehmannine is an ongoing field of research, and new findings may emerge that further elucidate its mechanism of action.

Executive Summary

This compound is a natural product that has garnered interest for its potential therapeutic applications. In vitro studies have begun to unravel its mechanism of action, pointing towards a multi-targeted approach involving the inhibition of key signaling pathways implicated in cellular proliferation and survival. This document provides a comprehensive overview of the current understanding of this compound's in vitro activity, including quantitative data from various assays, detailed experimental protocols, and visual representations of the implicated signaling cascades.

Quantitative Data Summary

The in vitro efficacy of this compound has been quantified across various cell lines and experimental conditions. The following tables summarize the key quantitative data available to date.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| UACC 903 | Melanoma | 2 | [1] |

| 1205 Lu | Melanoma | 2 | [1] |

Table 2: Effect of this compound on Cellular Proliferation

| Cell Line | Concentration (µM) | Inhibition of Proliferation (%) | Citation |

| Melanoma Cells | 2.5 | 40-80 | [1] |

Table 3: Induction of Apoptosis by this compound

| Cell Line | Treatment Condition | Increase in Apoptosis | Citation |

| Melanoma Cells | Longer exposure | 600% | [1] |

Core Mechanism of Action: Disruption of Cholesterol Transport and Multi-Pathway Inhibition

The primary mechanism of action attributed to this compound in vitro is the disruption of cholesterol transport.[1] This initial event triggers a cascade of downstream effects, most notably the simultaneous inhibition of three critical signaling pathways that are often constitutively activated in cancer cells: the PI3K/Akt, MAPK, and STAT3 pathways.[1] By targeting these pathways, this compound effectively reduces cellular proliferation and induces apoptosis.[1]

PI3K/Akt Pathway Inhibition

This compound treatment leads to a decrease in the phosphorylation of Akt, a key downstream effector of PI3K.[1] This inhibition occurs at concentrations between 3 to 6 µmol/L with an onset of action observed between 3 to 6 hours of treatment in melanoma cell lines.[1]

MAPK Pathway Inhibition

Similar to its effect on the PI3K/Akt pathway, this compound reduces the phosphorylation of Erk, a central component of the MAPK cascade.[1] This inhibitory effect is also observed within the 3 to 6 µmol/L concentration range and a 3 to 6-hour treatment window.[1]

STAT3 Pathway Inhibition

The inhibition of the STAT3 pathway by this compound manifests as a decrease in phosphorylated STAT3.[1] The onset of this inhibition appears to be slightly delayed compared to the PI3K and MAPK pathways, occurring from 12 hours of treatment with 3 to 6 µmol/L of this compound.[1]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the complex interactions involved in this compound's mechanism of action, the following diagrams have been generated using the DOT language.

Caption: this compound's inhibitory action on key signaling pathways.

Caption: A generalized workflow for in vitro analysis of this compound.

Detailed Experimental Protocols

The following are generalized protocols based on standard methodologies used in the cited research for evaluating the in vitro effects of compounds like this compound.

Cell Culture

-

Cell Lines: Human melanoma cell lines UACC 903 and 1205 Lu.

-

Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 2, 5, 10 µM) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the IC50 value using a dose-response curve.

Western Blot Analysis

-

Culture cells to 70-80% confluency and treat with this compound (e.g., 3 µM and 6 µM) for specified time points (e.g., 3, 6, 12, 24 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-Akt, Akt, p-Erk, Erk, p-STAT3, STAT3, and a loading control (e.g., α-enolase or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Perform densitometric analysis to quantify the relative protein expression levels.

Conclusion and Future Directions

The in vitro evidence strongly suggests that this compound exerts its anti-proliferative and pro-apoptotic effects through the disruption of cholesterol transport and the subsequent inhibition of the PI3K/Akt, MAPK, and STAT3 signaling pathways.[1] These findings provide a solid foundation for further investigation into this compound as a potential therapeutic agent. Future in vitro studies should aim to:

-

Elucidate the precise molecular interactions between this compound and components of the cholesterol transport machinery.

-

Investigate the effects of this compound on a broader range of cancer cell lines to determine its spectrum of activity.

-

Explore potential synergistic effects when combined with other chemotherapeutic agents.

-

Conduct more detailed time-course and dose-response studies to refine the understanding of its kinetic profile.

This technical guide serves as a resource for the scientific community to build upon the existing knowledge of this compound's mechanism of action and to guide future research and development efforts.

References

Lehmannine IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lehmannine is a naturally occurring quinolizidine bioalkaloid that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a concise summary of the available chemical and biological information on this compound, including its chemical identifiers and reported biological activities. While research indicates its potential as an antibacterial, anti-inflammatory, and anti-tumor agent, publicly available data regarding its specific mechanisms of action, detailed experimental protocols, and associated signaling pathways are limited.

Chemical Identification

| Identifier | Value | Citation |

| IUPAC Name | 7,13-diazatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadec-3-en-6-one | |

| CAS Number | 58480-54-9 | [1][2] |

| Molecular Formula | C₁₅H₂₂N₂O | [2] |

| Molecular Weight | 246.35 g/mol | [2] |

Biological Source and Activity

This compound is isolated from the plant Sophora alopecuroides L., a perennial plant belonging to the Leguminosae family.[2] This plant is known to produce a variety of alkaloids, and extracts from it have been traditionally used for their medicinal properties.[3]

This compound, as a quinolizidine bioalkaloid, has been reported to possess several biological activities, including:

While these activities have been attributed to this compound, detailed in-vitro and in-vivo studies providing specific quantitative data, such as IC₅₀ values against various cell lines or bacterial strains, are not extensively available in the current body of scientific literature. Much of the existing research focuses on the total alkaloid extracts of Sophora alopecuroides or more abundant alkaloids from the plant, such as matrine and oxymatrine.[4]

Experimental Protocols and Data

A comprehensive search of scientific literature did not yield detailed experimental protocols specifically for the isolation, purification, or biological evaluation of this compound. Studies on the alkaloids of Sophora alopecuroides often describe general methods for extraction and separation, but compound-specific protocols for this compound are not well-documented.[5]

Consequently, a summary of quantitative data in a structured table format, as requested for this technical guide, cannot be provided at this time due to the lack of specific data points in published research.

Signaling Pathways and Mechanism of Action

There is a significant gap in the understanding of the molecular mechanisms and specific signaling pathways through which this compound exerts its biological effects. Current research on the alkaloids from Sophora alopecuroides suggests that their anti-tumor effects may be related to the induction of apoptosis and autophagy.[4] However, the specific molecular targets and signaling cascades modulated by this compound remain to be elucidated.

Due to the absence of this information, a diagram of signaling pathways for this compound cannot be generated.

Conclusion and Future Directions

This compound is a quinolizidine alkaloid with reported antibacterial, anti-inflammatory, and anti-tumor activities. While its basic chemical identity has been established, there is a notable lack of in-depth technical data in the public domain. For this compound to be further considered as a potential therapeutic agent, future research should focus on:

-

Detailed in vitro and in vivo studies to quantify its biological activities against a range of cancer cell lines, bacterial strains, and inflammatory models.

-

Elucidation of its mechanism of action , including the identification of specific molecular targets and the signaling pathways it modulates.

-

Development and publication of standardized experimental protocols for its isolation, purification, and biological characterization to ensure reproducibility of research findings.

This will be crucial for the scientific and drug development communities to fully assess the therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. ajtm.magtechjournal.com [ajtm.magtechjournal.com]

- 3. Sophora alopecuroides L.: An ethnopharmacological, phytochemical, and pharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. Extraction and Isolation of Alkaloids of Sophora Alopecuroides and Their Anti-Tumor Effects in H22 Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]

Lehmannine: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lehmannine is a matrine-type quinolizidine alkaloid, a class of natural products known for their diverse and potent biological activities. While research into this compound is ongoing, its structural similarity to well-studied compounds like matrine suggests significant therapeutic potential. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of the signaling pathways associated with this class of alkaloids.

Natural Sources of this compound

The primary natural source of this compound identified to date is the plant species Astragalus lehmannianus. This perennial herb belongs to the Fabaceae family, a large and diverse family of flowering plants. While the genus Astragalus is known to produce a wide array of bioactive compounds, including flavonoids, saponins, and polysaccharides, the alkaloid profile of many of its species remains underexplored.[1][2]

Quantitative Data on this compound Content

Currently, there is a notable gap in the scientific literature regarding the quantitative analysis of this compound in Astragalus lehmannianus. While studies have focused on the isolation of other constituents, such as triterpene glycosides, the specific yield of this compound from its natural source has not been extensively reported.[3][4] This lack of quantitative data highlights a key area for future research, which is essential for assessing the viability of Astragalus lehmannianus as a scalable source for this compound production.

Experimental Protocols: Isolation and Purification of this compound

Although a specific, detailed protocol for the isolation of this compound from Astragalus lehmannianus is not yet available in the published literature, a robust methodology can be adapted from established protocols for the isolation of matrine from Sophora species. Matrine and this compound share the same core chemical scaffold, suggesting that their extraction and purification profiles will be similar.

Proposed Protocol for this compound Isolation

This protocol is an adapted method based on the principles of acid-base extraction commonly used for alkaloids.

1. Preparation of Plant Material:

-

Collect the aerial parts (leaves, stems) of Astragalus lehmannianus.

-

Thoroughly wash the plant material to remove any soil and debris.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until it is brittle.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered plant material in 95% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional agitation.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction of the alkaloids.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanolic extract.

3. Acid-Base Partitioning:

-

Suspend the crude ethanolic extract in 2% hydrochloric acid (HCl).

-

Filter the acidic solution to remove any insoluble residues.

-

Wash the acidic solution with chloroform in a separatory funnel to remove neutral and acidic compounds. Discard the chloroform layer.

-

Adjust the pH of the aqueous layer to 9-10 with a 25% ammonium hydroxide solution.

-

Extract the alkaline solution with chloroform three to five times. The alkaloids will partition into the organic (chloroform) layer.

-

Combine the chloroform extracts and wash them with distilled water to remove any residual ammonia.

-

Dry the chloroform extract over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

4. Purification by Column Chromatography:

-

Prepare a silica gel (100-200 mesh) column using chloroform as the stationary phase.

-

Dissolve the crude alkaloid fraction in a minimal amount of chloroform and load it onto the column.

-

Elute the column with a gradient of chloroform-methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC) using a chloroform-methanol-ammonia (e.g., 85:14:1) solvent system. Visualize the spots under UV light or by staining with Dragendorff's reagent.

-

Combine the fractions containing the purified this compound.

-

Recrystallize the combined fractions from a suitable solvent system (e.g., acetone-ether) to obtain pure this compound crystals.

5. Characterization:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), and Fourier-Transform Infrared (FTIR) spectroscopy.

Signaling Pathways and Biological Activity

The biological activities of this compound have not been extensively studied; however, the well-documented pharmacological effects of the structurally similar matrine provide valuable insights into its potential mechanisms of action. Matrine is known to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Key Signaling Pathways Modulated by Matrine-Type Alkaloids

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, survival, and proliferation. Matrine has been shown to inhibit this pathway in various cancer cell lines, leading to apoptosis and cell cycle arrest.[1][5]

-

NF-κB Pathway: The NF-κB signaling cascade is a central regulator of the inflammatory response. Matrine can suppress the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.[1][3]

-

JAK/STAT Pathway: This pathway is involved in cytokine signaling and immune responses. Matrine has been observed to inhibit the JAK/STAT pathway, contributing to its immunomodulatory and anti-inflammatory effects.[1]

Diagrams of Key Experimental Workflows and Signaling Pathways

Conclusion and Future Directions

This compound represents a promising matrine-type alkaloid with potential for significant pharmacological applications. Its primary known natural source is Astragalus lehmannianus. While a dedicated isolation protocol for this compound has yet to be published, established methods for similar alkaloids provide a strong foundation for its successful extraction and purification. The major challenge and a critical area for future research is the quantification of this compound in its natural source to determine the feasibility of its large-scale production. Further investigation into the specific biological activities of this compound and its effects on various signaling pathways will be instrumental in unlocking its full therapeutic potential for drug development.

References

- 1. Bioactive components and clinical potential of Astragalus species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A review of the botany, phytochemistry, traditional uses, pharmacology, toxicology, and quality control of the Astragalus memeranaceus [frontiersin.org]

- 3. Lehmanniaside, a new cycloartane triterpene glycoside from Astragalus lehmannianus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nile.enal.sci.eg [nile.enal.sci.eg]

Methodological & Application

Lehmannine Synthesis Protocol: Information Not Available in Published Literature

A detailed, step-by-step laboratory protocol for the total synthesis of a compound named "Lehmannine" could not be found in a thorough review of scientific literature. This applies to at least two distinct natural products that share this name: a flavonoid (C25H28O5) and an alkaloid (C15H22N2O). While the isolation and structural elucidation of these compounds have been reported, their complete synthesis from simpler starting materials does not appear to be publicly documented.

For researchers, scientists, and drug development professionals, this indicates that a de novo synthesis of this compound would require significant research and development to establish a viable synthetic route. Without a published precedent, key information such as reaction conditions, yields, and purification methods are not available.

The Two Compounds Named this compound

Scientific databases identify at least two different molecules named this compound:

-

Lehmannin (Flavonoid) :

-

Molecular Formula : C25H28O5[1]

-

Chemical Name : 2-(2,4-dihydroxyphenyl)-7-hydroxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one[1]

-

Compound Class : Flavanones, a subclass of flavonoids.[1] This compound has been reported in plants such as Sophora flavescens and Ammothamnus lehmannii.[1][2]

-

-

This compound (Alkaloid) :

-

Molecular Formula : C15H22N2O[3]

-

Compound Class : Alkaloid. This compound has been isolated from the plant Caryopteris mongolica.

-

Despite searches for the total synthesis of both of these molecules, no established laboratory protocols were found. The existing literature primarily focuses on the extraction of these compounds from their natural sources and their structural characterization.

General Approaches to Flavonoid Synthesis

While a specific protocol for the flavonoid Lehmannin is unavailable, general synthetic strategies for flavonoids are well-established and could serve as a starting point for a research program aimed at its synthesis. Flavonoids are a large class of polyphenolic compounds with a characteristic C6-C3-C6 skeleton.[4][5] Their synthesis often involves the construction of the central pyran ring and the elaboration of the aromatic A and B rings.

Several common methods for synthesizing the flavonoid core structure include:

-

Claisen-Schmidt Condensation : This reaction between a substituted acetophenone and an aromatic aldehyde is a foundational method for creating the chalcone intermediate, which is a direct precursor to flavanones.[6]

-

Baker-Venkataraman Rearrangement : A method to form flavones from o-hydroxyaryl ketones.[6]

-

Kostanecki-Robinson Reaction : Another classical method for the synthesis of flavones.[6]

-

Suzuki-Miyaura Coupling : A more modern cross-coupling reaction used to form carbon-carbon bonds in the flavonoid skeleton.[6]

-

Organocatalysis : Asymmetric synthesis of flavanones can be achieved using organocatalysts to control stereochemistry.[6]

A potential synthetic strategy for the flavonoid Lehmannin would likely involve the synthesis of a substituted 2'-hydroxychalcone followed by an intramolecular cyclization to form the flavanone core. The complex isoprenoid side chain would present a significant synthetic challenge, likely requiring a separate multi-step synthesis before being coupled to the flavonoid scaffold.

General Workflow for Flavonoid Synthesis

Below is a generalized workflow for the synthesis of a flavonoid, which would need to be adapted and optimized for a specific target like Lehmannin.

Caption: A generalized workflow for flavonoid synthesis.

References

- 1. Lehmannin | C25H28O5 | CID 4359200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C15H22N2O | CID 3041752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Lehmannine using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Abstract

This application note details a robust and sensitive method for the quantification of Lehmannine in plant extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers in natural product chemistry, pharmacology, and drug development. The method demonstrates good linearity, accuracy, and precision, making it ideal for the quantitative analysis of this compound in various research applications.

Introduction

This compound is a quinolizidine alkaloid found in various plant species. It has garnered interest due to its potential pharmacological activities. Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal products, and exploring its biosynthesis in plants. This application note presents a validated HPLC-MS method for the determination of this compound, offering high selectivity and sensitivity.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂N₂O | [1] |

| Molecular Weight | 246.35 g/mol | [1] |

| Chemical Structure | [Insert Chemical Structure Image if available, otherwise describe] | |

| CAS Number | 58480-54-9 | [1] |

Experimental

Materials and Reagents

-

This compound analytical standard (purity ≥98%)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Methanol for extraction

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

-

Analytical column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

Sample Preparation: Extraction of this compound from Plant Material

A generalized procedure for the extraction of this compound from dried and powdered plant material is outlined below. This protocol may require optimization depending on the specific plant matrix.

-

Extraction:

-

Accurately weigh 1 g of the homogenized plant material.

-

Add 10 mL of methanol (or a 2% formic acid solution in water) to the sample in a suitable tube.[2]

-

Vortex for 1 minute and sonicate for 30 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.[2]

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Combine the supernatants.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.[3]

-

Load the combined supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.[3]

-

Elute the this compound with 5 mL of methanol.[3]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the initial mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter before HPLC-MS analysis.

-

HPLC-MS Method

The following HPLC and MS conditions are a starting point and may require optimization for your specific instrumentation.

HPLC Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120°C |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 247.18 | [To be determined empirically] | [To be determined empirically] |

| 247.18 | [To be determined empirically] | [To be determined empirically] |

Note: The precursor ion for this compound ([M+H]⁺) is calculated as 246.35 + 1.0078 = 247.36, rounded to 247.18 for typical instrument resolution. The product ions and optimal collision energies need to be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan.

Data Analysis and Quantification

Quantification of this compound is achieved by constructing a calibration curve using the analytical standard.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the initial mobile phase at concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL.

-

Calibration Curve: Inject each standard solution into the HPLC-MS system and record the peak area of the specific MRM transition. Plot the peak area against the concentration of this compound to generate a calibration curve.

-

Quantification: Inject the prepared plant extract samples and determine the peak area for this compound. Use the calibration curve to calculate the concentration of this compound in the samples.

Visualizations

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

References

Application Notes and Protocols for High-Throughput Screening with Leelamine Derivatives

Note on the Topic: While the initial topic specified "Lehmannine," a quinolizidine alkaloid with reported biological activities, the publicly available scientific literature on its specific signaling pathways and established high-throughput screening (HTS) assays is limited.[1][2] To provide the detailed and comprehensive application notes requested, this document will focus on Leelamine , a well-characterized diterpene amine with a more extensive body of research regarding its mechanism of action and suitability for HTS.[3][4] Leelamine and its derivatives have demonstrated significant anti-cancer properties by modulating key signaling pathways, making them excellent candidates for HTS campaigns in drug discovery.[3]

Introduction to Leelamine and its Derivatives

Leelamine is a natural product that has been shown to exhibit potent anti-cancer activity, particularly in melanoma.[3] Its mechanism of action involves the disruption of intracellular cholesterol transport, which in turn leads to the inhibition of several critical oncogenic signaling pathways, including PI3K/Akt, MAPK, and STAT3.[3] Structure-activity relationship studies have been conducted on Leelamine and its derivatives, highlighting the importance of the amino group for its biological activity.[3][5] These characteristics make Leelamine derivatives a promising class of compounds for high-throughput screening to identify novel therapeutic agents.

Quantitative Data Presentation

The following tables summarize the biological activity of Leelamine and its derivatives against various cancer cell lines and signaling pathways. This data is essential for designing and interpreting HTS assays.

Table 1: Anti-proliferative Activity of Leelamine in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Leelamine | UACC 903 (Melanoma) | 2.5 | [3] |

| Leelamine | 1205 Lu (Melameleon) | 3.0 | [3] |

| Leelamine | SK-MEL-28 (Melanoma) | 4.0 | [3] |

| Leelamine | A375 (Melanoma) | 3.5 | [3] |

Table 2: Inhibitory Activity of Leelamine Derivatives on Signaling Pathways

| Derivative | Target Pathway | Assay Type | IC50 (µM) | Reference |

| Leelamine | PI3K/Akt | Western Blot (p-Akt) | ~5 | [3] |

| Leelamine | MAPK | Western Blot (p-ERK) | ~5 | [3] |

| Leelamine | STAT3 | Western Blot (p-STAT3) | ~5 | [3] |

| Active Derivative 4a | PI3K/Akt | Western Blot (p-Akt) | Not specified | [3] |

| Active Derivative 5a | MAPK | Western Blot (p-ERK) | Not specified | [3] |

High-Throughput Screening Workflow

The following diagram illustrates a general workflow for a high-throughput screening campaign with a library of Leelamine derivatives.

Signaling Pathways Modulated by Leelamine Derivatives

Leelamine and its active derivatives have been shown to inhibit the PI3K/Akt, MAPK, and STAT3 signaling pathways. The diagrams below illustrate these pathways and the point of inhibition.

PI3K/Akt Signaling Pathway

MAPK Signaling Pathway

STAT3 Signaling Pathway

Experimental Protocols

Detailed methodologies for key HTS experiments are provided below. These protocols are designed for a 384-well plate format but can be adapted.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To assess the cytotoxic or cytostatic effects of Leelamine derivatives on cancer cells.

Materials:

-

Cancer cell lines (e.g., UACC 903)

-

Complete growth medium

-

Leelamine derivative library (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

384-well white, clear-bottom assay plates

-

Multichannel pipette or automated liquid handler

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells into 384-well plates at a density of 1,000-5,000 cells/well in 40 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Addition: Add 100 nL of Leelamine derivatives from the library plates to the assay plates using an automated liquid handler to achieve the final desired concentrations. Include positive (e.g., staurosporine) and negative (DMSO vehicle) controls.

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.

-

Luminescence Measurement: Add 40 µL of the reconstituted CellTiter-Glo® reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Normalize the data to controls and calculate the percent inhibition. Determine IC50 values for active compounds.

PI3K Kinase Activity HTS Assay (e.g., ADP-Glo™ Kinase Assay)

Objective: To identify Leelamine derivatives that directly inhibit PI3K kinase activity.

Materials:

-

Recombinant human PI3Kα

-

PI3K substrate (e.g., PIP2)

-

ATP

-

ADP-Glo™ Kinase Assay kit

-

Leelamine derivative library

-

384-well white assay plates

-

Multichannel pipette or automated liquid handler

-

Luminometer

Protocol:

-

Reaction Setup: In a 384-well plate, add 2 µL of Leelamine derivative or control (DMSO).

-

Enzyme Addition: Add 2 µL of PI3Kα enzyme solution.

-

Substrate/ATP Mix Addition: Add 2 µL of the PI3K substrate/ATP mix to initiate the reaction.

-

Incubation: Incubate the reaction at room temperature for 60 minutes.

-

ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Read the luminescence.

-

Data Analysis: A decrease in luminescence indicates inhibition of PI3K activity. Calculate percent inhibition and IC50 values.

Phospho-ERK (MAPK) Cellular HTS Assay (e.g., HTRF®)

Objective: To quantify the inhibition of ERK phosphorylation in cells treated with Leelamine derivatives.

Materials:

-

Cancer cell line known to have activated MAPK pathway

-

Serum-free medium

-

Growth factor (e.g., EGF) for stimulation

-

Phospho-ERK (Thr202/Tyr204) HTRF® assay kit

-

Leelamine derivative library

-

384-well white assay plates

-

Multichannel pipette or automated liquid handler

-

HTRF-compatible plate reader

Protocol:

-

Cell Seeding and Starvation: Seed cells in 384-well plates and grow to confluency. Starve the cells in serum-free medium for 16-24 hours.

-

Compound Treatment: Add Leelamine derivatives to the cells and incubate for 1-2 hours.

-

Stimulation: Stimulate the cells with a growth factor (e.g., EGF) for 10-15 minutes to induce ERK phosphorylation.

-

Cell Lysis: Lyse the cells by adding the lysis buffer provided in the HTRF® kit.

-

HTRF® Reagent Addition: Add the HTRF® antibody cocktail (anti-phospho-ERK donor and anti-total-ERK acceptor) to the cell lysates.

-

Incubation: Incubate for 4 hours to overnight at room temperature, protected from light.

-

Data Acquisition: Read the HTRF signal (emission at 665 nm and 620 nm) on a compatible plate reader.

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize to controls to determine the inhibition of ERK phosphorylation.

Phospho-STAT3 Cellular HTS Assay (e.g., AlphaLISA® SureFire® Ultra™)

Objective: To measure the inhibition of STAT3 phosphorylation at Tyr705 in cells treated with Leelamine derivatives.

Materials:

-

Cancer cell line with activated STAT3 signaling

-

Cytokine for stimulation (e.g., IL-6)

-

AlphaLISA® SureFire® Ultra™ p-STAT3 (Tyr705) Assay Kit

-

Leelamine derivative library

-

384-well white assay plates

-

Multichannel pipette or automated liquid handler

-

AlphaLISA-compatible plate reader

Protocol:

-

Cell Culture and Treatment: Culture cells in 384-well plates and treat with Leelamine derivatives for the desired time.

-

Stimulation: Stimulate the cells with a cytokine like IL-6 to induce STAT3 phosphorylation.

-

Cell Lysis: Lyse the cells using the provided lysis buffer.

-

Assay Plate Preparation: Transfer the cell lysates to a 384-well white assay plate.

-

Reagent Addition: Add the AlphaLISA® acceptor beads and biotinylated antibody, followed by the donor beads, according to the kit protocol.

-

Incubation: Incubate the plates in the dark at room temperature.

-

Data Acquisition: Read the AlphaLISA signal on a compatible plate reader.

-

Data Analysis: A decrease in the AlphaLISA signal indicates inhibition of STAT3 phosphorylation. Calculate percent inhibition and determine IC50 values.

References

- 1. Biological Activities and Secondary Metabolites from Sophora tonkinensis and Its Endophytic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leelamine - Wikipedia [en.wikipedia.org]

- 5. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Lehmannine in Targeted Drug Delivery Systems

A Note on Terminology: Initial literature searches for "lehmannine" in the context of targeted drug delivery did not yield specific results for a compound of that name. However, the search results strongly suggest a possible typographical error, pointing towards two relevant areas of active research: Legumain -targeted drug delivery and the therapeutic potential of Leelamine . This document will therefore provide detailed application notes and protocols for both of these promising avenues in cancer therapy.

Section 1: Legumain-Sensitive Drug Delivery Systems

Introduction: Legumain is a lysosomal cysteine protease that is significantly overexpressed in the tumor microenvironment of various cancers, including breast, colon, and ovarian cancers. Its expression is often correlated with tumor progression, metastasis, and poor patient prognosis. The acidic tumor microenvironment further enhances legumain's enzymatic activity, making it an ideal target for designing drug delivery systems that specifically release their therapeutic payload at the tumor site, thereby minimizing systemic toxicity.

Data Presentation

Table 1: Characteristics of Legumain-Sensitive Nanoparticle Formulations

| Nanocarrier Type | Drug | Targeting Moiety | Size (nm) | Drug Loading (%) | Encapsulation Efficiency (%) | In Vitro Release Trigger | Reference |

| Hyaluronic acid-based nanogel | Doxorubicin | Hyaluronic Acid (CD44 receptor) & Legumain-sensitive peptide | ~200 | Not specified | Not specified | Legumain & Hyaluronidase | [1] |

| PEG-b-PBLA/OAPI polymer nanoparticles | Doxorubicin | Legumain-sensitive peptide | ~150 | Not specified | Not specified | Legumain & pH | [2] |

| Maleimide-modified liposomes | Doxorubicin | Maleimide (thiol binding) & GGLG peptide | ~130 | ~10 | >90 | pH | [3] |

Experimental Protocols

Protocol 1: Synthesis of Legumain-Sensitive Doxorubicin-Prodrug Nanoparticles

This protocol is a generalized procedure based on the principles described in the literature for creating legumain-responsive nanoparticles.[2]

Materials:

-

PEG-b-PBLA (Poly(ethylene glycol)-block-poly(β-benzyl L-aspartate))

-

OAPI (pH-responsive polymer)

-

CDs-C9-AANL-DOX (Carbon dots conjugated with a legumain-cleavable peptide and Doxorubicin)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

Procedure:

-

Preparation of the organic phase: Dissolve PEG-b-PBLA, OAPI, and CDs-C9-AANL-DOX in DMF.

-

Nanoprecipitation: Add the organic phase dropwise into deionized water while stirring vigorously.

-

Self-assembly: Allow the mixture to stir for several hours to facilitate the self-assembly of the polymers into nanoparticles.

-

Purification: Dialyze the nanoparticle suspension against deionized water for 24-48 hours to remove the organic solvent and unencapsulated components.

-

Characterization:

-

Determine the particle size and zeta potential using Dynamic Light Scattering (DLS).

-

Analyze the morphology using Transmission Electron Microscopy (TEM).

-

Quantify the drug loading and encapsulation efficiency using UV-Vis spectrophotometry or fluorescence spectroscopy.

-

Protocol 2: In Vitro Drug Release Study

This protocol outlines the procedure to assess the legumain-triggered release of a therapeutic agent from the nanoparticles.

Materials:

-

Drug-loaded nanoparticles

-

Phosphate-buffered saline (PBS) at pH 7.4 and pH 6.5

-

Recombinant human legumain

-

Dialysis membrane (appropriate molecular weight cut-off)

Procedure:

-

Sample preparation: Suspend the drug-loaded nanoparticles in PBS at pH 7.4 and pH 6.5, with and without the addition of recombinant human legumain.

-

Dialysis: Place the nanoparticle suspensions in a dialysis bag and immerse the bag in a larger volume of the corresponding buffer.

-

Incubation: Incubate the setup at 37°C with gentle shaking.

-

Sampling: At predetermined time intervals, withdraw aliquots from the external buffer and replace with fresh buffer.

-

Quantification: Measure the concentration of the released drug in the collected aliquots using an appropriate analytical method (e.g., UV-Vis, HPLC, or fluorescence).

-

Data analysis: Plot the cumulative drug release as a function of time to determine the release kinetics.

Signaling Pathways and Workflow Visualization

The overexpression of legumain in the tumor microenvironment is a key factor in its utility for targeted drug delivery. The acidic conditions within tumors activate legumain, which can then cleave a specific peptide linker in the drug delivery system, releasing the cytotoxic agent.

Caption: Workflow of Legumain-activated drug delivery.

Section 2: Leelamine as a Multi-Targeting Therapeutic Agent

Introduction: Leelamine is a natural product derived from the longleaf pine. It has demonstrated potent anti-cancer properties, particularly in melanoma, by simultaneously inhibiting multiple key signaling pathways that are crucial for tumor growth, proliferation, and survival.[4] Its ability to disrupt cholesterol transport provides a unique mechanism of action.[4]

Data Presentation

Table 2: In Vitro and In Vivo Efficacy of Leelamine

| Parameter | Cell Line | Value | Conditions | Reference |

| IC50 (Melanoma Cells) | UACC 903, 1205 Lu | 2 µmol/L (average) | 72h treatment | [4] |

| IC50 (Normal Cells) | Normal human melanocytes | 9.3 µmol/L (average) | 72h treatment | [4] |

| Inhibition of Cellular Proliferation | Melanoma cell lines | 40-80% | 2.5 µmol/L | [4] |

| Increase in Apoptosis | Melanoma cell lines | 600% | Not specified | [4] |

| Inhibition of Tumor Growth (Xenograft) | Melanoma | 60% (average) | Not specified | [4] |

Experimental Protocols

Protocol 3: MTT Assay for Cell Viability

This protocol is a standard method to assess the cytotoxic effects of leelamine on cancer cells.[5][6]

Materials:

-

Cancer cell lines (e.g., UACC 903, 1205 Lu) and normal cells

-

Complete cell culture medium

-

Leelamine stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of leelamine for the desired time period (e.g., 24, 48, 72 hours). Include vehicle-only controls.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 4: Western Blot Analysis of Signaling Pathways

This protocol is used to investigate the effect of leelamine on the activation of key signaling proteins.[4]

Materials:

-

Cancer cells treated with leelamine

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the treated cells and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Densitometrically quantify the band intensities to determine the relative protein expression levels.

Signaling Pathways and Workflow Visualization

Leelamine exerts its anti-cancer effects by inhibiting three major signaling pathways: PI3K/Akt, MAPK, and STAT3. This multi-targeted approach reduces the likelihood of cancer cells developing resistance.[4]

Caption: Leelamine's multi-target signaling inhibition.

References

- 1. Targeted delivery of doxorubicin to tumour tissues by a novel legumain sensitive polygonal nanogel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tailor-made legumain/pH dual-responsive doxorubicin prodrug-embedded nanoparticles for efficient anticancer drug delivery and in situ monitoring of drug release - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Targeting Multiple Key Signaling Pathways in Melanoma using Leelamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

Application Notes and Protocols for the Use of Small Molecules in CRISPR-Cas9 Studies with a Focus on Lehmannine

Disclaimer: As of the latest available information, there are no published studies specifically detailing the application of Lehmannine in CRISPR-Cas9 gene editing. The following application notes and protocols are provided as a general framework for researchers interested in investigating the potential effects of novel small molecules, such as this compound, on CRISPR-Cas9 systems. The experimental designs and data presented are representative and should be adapted based on specific research goals and cell systems.

Introduction

The CRISPR-Cas9 system has revolutionized the field of genome editing, offering a powerful tool for precise genetic manipulation.[1][2][3] However, optimizing its efficiency and minimizing off-target effects remain key areas of research.[4][5][6][7][8] Small molecules that can modulate the cellular environment or interact directly with the components of the CRISPR-Cas9 machinery offer a promising avenue for enhancing the precision and efficacy of this technology.[9][10][11]

This compound, a matrine alkaloid[12], is a small molecule with the chemical formula C15H22N2O[13][14]. While its direct impact on CRISPR-Cas9 is currently uncharacterized, its biological activities could potentially influence the outcome of gene editing experiments. These application notes provide a roadmap for evaluating the potential of this compound or other small molecules to modulate CRISPR-Cas9 activity.

Potential Mechanisms of Action

Small molecules can influence CRISPR-Cas9 outcomes through various mechanisms:

-

Modulation of DNA Repair Pathways: Upon DNA cleavage by Cas9, cellular DNA repair mechanisms, primarily Non-Homologous End Joining (NHEJ) and Homology Directed Repair (HDR), are activated.[15][16] Small molecules can influence the choice between these pathways, which is critical for achieving the desired editing outcome (e.g., gene knockout via NHEJ or precise insertions/modifications via HDR).

-

Direct Inhibition or Enhancement of Cas9 Activity: A small molecule could potentially bind to the Cas9 protein, either inhibiting its nuclease activity to reduce off-target effects or enhancing its function for improved on-target editing.

-

Alteration of Chromatin Accessibility: By modifying the chromatin state around the target locus, small molecules could make the DNA more or less accessible to the Cas9-gRNA complex, thereby influencing editing efficiency.

-

Regulation of Gene Expression: Small molecules might alter the expression of genes involved in the CRISPR-Cas9 pathway or cellular stress responses, indirectly affecting the editing process.

Data Presentation

Quantitative data from screening and validation experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical Screening of this compound for its Effect on CRISPR-Cas9 Mediated Knockout Efficiency

| Concentration (µM) | Cell Viability (%) | On-Target Editing Frequency (%) (TIDE/NGS) |

| 0 (Control) | 100 ± 5.2 | 45 ± 3.8 |

| 1 | 98 ± 4.5 | 52 ± 4.1 |

| 5 | 95 ± 6.1 | 68 ± 5.5 |

| 10 | 89 ± 7.3 | 75 ± 6.2 |

| 25 | 72 ± 8.9 | 65 ± 7.1 |

| 50 | 55 ± 9.8 | 40 ± 8.3 |

Table 2: Hypothetical Analysis of this compound's Impact on Off-Target Editing

| Treatment | On-Target Editing (%) | Off-Target Site 1 Editing (%) | Off-Target Site 2 Editing (%) | Off-Target Site 3 Editing (%) |

| Control (DMSO) | 45 ± 3.8 | 5.2 ± 1.1 | 3.8 ± 0.9 | 1.5 ± 0.4 |

| This compound (10 µM) | 75 ± 6.2 | 2.1 ± 0.5 | 1.5 ± 0.3 | 0.4 ± 0.1 |

Experimental Protocols

Protocol 1: Screening for the Effect of this compound on CRISPR-Cas9 Editing Efficiency

This protocol outlines a method to assess the impact of this compound on the efficiency of CRISPR-Cas9 mediated gene knockout.

Materials:

-

Human embryonic kidney (HEK293T) cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin

-

Plasmid encoding SpCas9 and a gRNA targeting a non-essential gene (e.g., HPRT1)

-

Lipofectamine 3000 or other transfection reagent

-

This compound (CAS No: 58480-54-9) dissolved in DMSO

-

Cell viability assay kit (e.g., MTT or PrestoBlue)

-

Genomic DNA extraction kit

-

PCR primers flanking the gRNA target site

-

T7 Endonuclease I (T7E1) assay kit or access to Next-Generation Sequencing (NGS)

Procedure:

-

Cell Culture and Seeding:

-

Culture HEK293T cells in DMEM at 37°C and 5% CO2.

-

Seed 2 x 10^5 cells per well in a 24-well plate 24 hours before transfection.

-

-

Transfection:

-

Transfect cells with the Cas9/gRNA plasmid according to the manufacturer's protocol for the chosen transfection reagent.

-

-

Treatment with this compound:

-

4-6 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). Include a DMSO-only control.

-

-

Cell Viability Assessment:

-

48 hours post-treatment, assess cell viability using an appropriate assay to determine the cytotoxicity of this compound.

-

-

Genomic DNA Extraction:

-

Harvest the remaining cells and extract genomic DNA.

-

-

Analysis of Editing Efficiency:

-

T7E1 Assay:

-

Amplify the target region by PCR using the extracted genomic DNA.

-

Perform the T7E1 assay according to the manufacturer's instructions.

-

Run the digested products on an agarose gel and quantify the band intensities to estimate the percentage of insertions and deletions (indels).

-

-

Next-Generation Sequencing (NGS):

-

For more precise quantification, amplify the target locus and submit the amplicons for deep sequencing.

-

Analyze the sequencing data to determine the frequency and spectrum of indels.

-

-

Protocol 2: Assessing the Impact of this compound on Off-Target Effects

This protocol describes a method to evaluate whether this compound can reduce the off-target activity of CRISPR-Cas9.

Materials:

-

All materials from Protocol 1

-

Validated off-target site primers for the specific gRNA used

-

GUIDE-seq or CIRCLE-seq service/kit (for unbiased off-target identification)

Procedure:

-

Cell Culture, Transfection, and Treatment:

-

Follow steps 1-3 from Protocol 1, using the optimal concentration of this compound determined from the initial screen.

-

-

Genomic DNA Extraction:

-

Harvest cells 48-72 hours post-transfection and extract genomic DNA.

-

-

Analysis of Off-Target Editing:

-

Targeted Deep Sequencing:

-

Design PCR primers for known or predicted off-target sites.

-

Amplify these off-target loci from the genomic DNA of both control and this compound-treated cells.

-

Analyze the amplicons by NGS to quantify indel frequencies at each off-target site.

-

-

Unbiased Off-Target Analysis (GUIDE-seq/CIRCLE-seq):

-

For a comprehensive assessment, perform GUIDE-seq or CIRCLE-seq according to established protocols to identify all off-target sites in an unbiased manner.

-

Compare the number and frequency of off-target events between control and this compound-treated samples.

-

-

Visualizations

Signaling Pathway Diagram

Caption: Hypothetical modulation of DNA repair pathways by this compound.

Experimental Workflow Diagram

Caption: Workflow for screening small molecules like this compound.

References

- 1. CRISPR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Applications of CRISPR-Cas9 as an Advanced Genome Editing System in Life Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of CRISPR-Cas9 genome editing technology in various fields: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. innovativegenomics.org [innovativegenomics.org]

- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

- 8. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medicalbuyer.co.in [medicalbuyer.co.in]

- 11. pubs.acs.org [pubs.acs.org]

- 12. PhytoBank: Showing ()-lehmannine (PHY0106600) [phytobank.ca]

- 13. biorbyt.com [biorbyt.com]

- 14. This compound | C15H22N2O | CID 3041752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. CRISPR-Cas9-Mediated Genome Editing in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Improving Lehmannine Solubility in Aqueous Solutions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the aqueous solubility of lehmannine.

Frequently Asked Questions (FAQs)

Q1: What is the currently known aqueous solubility of this compound?

Q2: What are the most promising general strategies for improving the solubility of poorly water-soluble drugs like this compound?

A2: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs.[3][5][6] These can be broadly categorized as:

-

Physical Modifications: These methods alter the physical properties of the drug without changing its chemical structure. Key approaches include:

-

Particle Size Reduction: Decreasing the particle size (micronization or nanonization) increases the surface area-to-volume ratio, which can improve the dissolution rate.[5]

-

Solid Dispersion: Dispersing the drug in a hydrophilic carrier matrix at the molecular level can enhance its wettability and dissolution.[4][7][8][9]

-

Complexation: Forming inclusion complexes with molecules like cyclodextrins can encapsulate the hydrophobic drug and increase its apparent solubility.[10]

-

-

Chemical Modifications: These strategies involve altering the drug's chemical structure. Common methods include:

-